molecular formula C20H22N8O2S2 B12376392 Metallo-|A-lactamase-IN-14

Metallo-|A-lactamase-IN-14

Cat. No.: B12376392
M. Wt: 470.6 g/mol
InChI Key: MPYCNNRBWPJDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metallo-|A-lactamase-IN-14 is a compound designed to inhibit metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. These enzymes are a significant concern in the medical field due to their ability to hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metallo-|A-lactamase-IN-14 typically involves the formation of a core structure that can effectively bind to the active site of metallo-β-lactamases. This process often includes the use of metal-binding groups such as thiols, carboxylates, or hydroxamates. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to ensure the final product’s purity and efficacy .

Scientific Research Applications

Metallo-|A-lactamase-IN-14 has several scientific research applications:

    Chemistry: It is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors.

    Biology: Researchers use it to understand the role of metallo-β-lactamases in bacterial resistance.

    Medicine: It is being investigated as a potential therapeutic agent to combat antibiotic-resistant bacterial infections.

    Industry: It is used in the development of new antibiotics and β-lactamase inhibitors

Mechanism of Action

Metallo-|A-lactamase-IN-14 exerts its effects by binding to the active site of metallo-β-lactamases, which contain metal ions such as zinc. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ efficacy. The molecular targets include the metal ions in the enzyme’s active site, and the pathways involved are those related to bacterial resistance mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metallo-|A-lactamase-IN-14 is unique due to its specific design to target metallo-β-lactamases, which are not effectively inhibited by other β-lactamase inhibitors like vaborbactam and avibactam. Its ability to form stable complexes with metal ions in the enzyme’s active site makes it a promising candidate for combating antibiotic resistance .

Properties

Molecular Formula

C20H22N8O2S2

Molecular Weight

470.6 g/mol

IUPAC Name

3-(2-amino-1,3-benzothiazol-4-yl)-6-(piperidin-4-ylmethyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C20H22N8O2S2/c21-20-24-17-14(2-1-3-15(17)31-20)13-5-4-12(10-11-6-8-23-9-7-11)18(32(22,29)30)16(13)19-25-27-28-26-19/h1-5,11,23H,6-10H2,(H2,21,24)(H2,22,29,30)(H,25,26,27,28)

InChI Key

MPYCNNRBWPJDAC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C(=C(C=C2)C3=C4C(=CC=C3)SC(=N4)N)C5=NNN=N5)S(=O)(=O)N

Origin of Product

United States

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